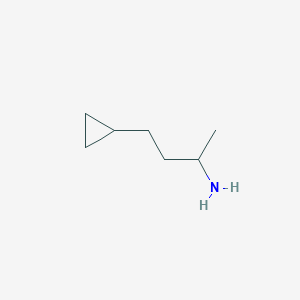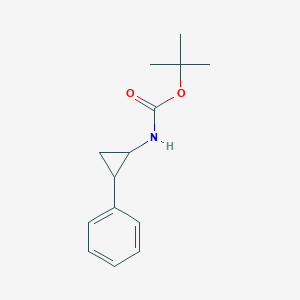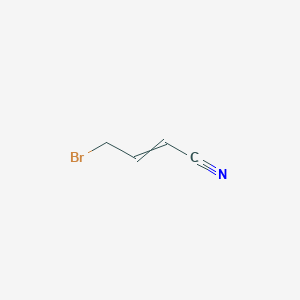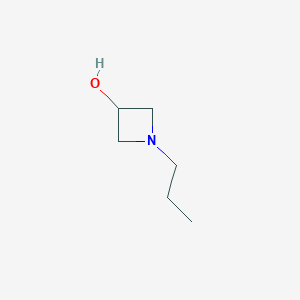
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine
Übersicht
Beschreibung
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine, also known as CFBD or 1-CFP-3-FBD, is a small molecule organic compound that belongs to the class of aromatic amines. It has a molecular weight of 166.2 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N1-cyclopropyl-3-fluoro-1,2-benzenediamine . The InChI code for this compound is 1S/C9H11FN2/c10-7-2-1-3-8 (9 (7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Materials
Soluble fluoro-polyimides have been synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, yielding polyimides exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). Similarly, new polyimides prepared from 2,2'-bis(fluoroalkoxy)benzidines have shown promising properties for electronic applications due to their low dielectric constant, moisture absorption, and coefficient of thermal expansion (Feiring et al., 1993).
Novel Chemical Reactions
The use of N-fluorobenzenesulfonimide (NFBS) as an aminating reagent in a Pd-catalyzed diamination of unactivated alkenes has been described, showcasing a method to generate cyclic diamine derivatives in a single step (Sibbald & Michael, 2009). This process highlights the versatility of fluorinated compounds in facilitating complex chemical transformations.
Electrophilic Fluorination
Ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds using N-fluorobenzenesulfonimide (NFSI) has been reported, offering a pathway to synthesizing fluorinated compounds with high enantioselectivity (Althaus et al., 2007).
Organometallic Chemistry
Partially fluorinated benzenes have found increasing use as solvents for organometallic chemistry and transition-metal-based catalysis, due to their reduced π-electron density and weak metal centre binding, enabling their role as non-coordinating solvents or easily displaced ligands (Pike et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Eigenschaften
IUPAC Name |
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYWUJXINTVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)






